ethyl 3-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)propanoate
Description
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Properties
IUPAC Name |
ethyl 3-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3S2/c1-3-26-21(25)10-12-27-14-20(24)23-18(16-8-6-15(2)7-9-16)13-17(22-23)19-5-4-11-28-19/h4-9,11,18H,3,10,12-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTIQDAMONPTQGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCSCC(=O)N1C(CC(=N1)C2=CC=CS2)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 3-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)propanoate is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be structurally represented as follows:
This structure features a pyrazole ring fused with a thiophene moiety, which is known to enhance biological activity through various mechanisms. The presence of ethyl and propanoate groups contributes to its solubility and bioavailability.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Pyrazoles are recognized for their ability to inhibit tumor growth and induce apoptosis in cancer cells. For instance:
- In vitro studies demonstrated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values in the low micromolar range .
Anti-inflammatory Activity
The compound has shown promising anti-inflammatory properties. Pyrazole derivatives are often evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation:
- Inhibition Studies: this compound has been reported to selectively inhibit COX-2 with a selectivity index greater than that of traditional NSAIDs . This suggests potential use in treating inflammatory conditions without the adverse effects associated with non-selective COX inhibitors.
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial activity. Pyrazoles have been documented to possess antibacterial and antifungal properties:
- Antibacterial Assays: Compounds similar to this compound have demonstrated effectiveness against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli .
Antioxidant Activity
Oxidative stress is implicated in various diseases, and compounds with antioxidant properties can mitigate these effects:
- Radical Scavenging Assays: this compound has shown significant radical scavenging activity in DPPH assays, indicating its potential as an antioxidant agent .
Case Study 1: Anticancer Efficacy
In a study evaluating a series of pyrazole derivatives, one derivative exhibited an IC50 value of 0.08 µM against MCF-7 cells. This case highlights the potential of this compound as a lead compound for further development in cancer therapy .
Case Study 2: Anti-inflammatory Mechanism
A comparative analysis of COX inhibition revealed that ethyl 3–((2–oxo–2–(3–(thiophen–2–yl)–5–(p-tolyl)–4,5–dihydro–1H–pyrazol–1–yl)ethyl)thio)propanoate showed superior anti-inflammatory effects compared to traditional COX inhibitors like ibuprofen, with reduced gastrointestinal side effects observed in preclinical models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
